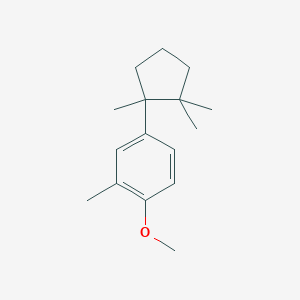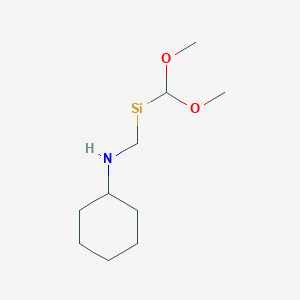
CID 66589095
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclohexanamine group attached to a dimethoxymethylsilyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine typically involves the reaction of cyclohexanamine with a dimethoxymethylsilyl reagent. One common method is the reaction of cyclohexanamine with dimethoxymethylchlorosilane in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl reagent.
Industrial Production Methods
On an industrial scale, the production of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, allowing for the modification of chemical and physical properties. The cyclohexanamine moiety can interact with biological molecules, potentially influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: A simpler analog without the silyl group.
Dimethoxymethylsilane: Contains the silyl group but lacks the cyclohexanamine moiety.
N-{[(Trimethylsilyl)methyl]cyclohexanamine}: Similar structure with a trimethylsilyl group instead of a dimethoxymethylsilyl group.
Uniqueness
N-{[(Dimethoxymethyl)silyl]methyl}cyclohexanamine is unique due to the combination of the cyclohexanamine and dimethoxymethylsilyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require both silyl protection and amine functionality.
Properties
Molecular Formula |
C10H21NO2Si |
|---|---|
Molecular Weight |
215.36 g/mol |
InChI |
InChI=1S/C10H21NO2Si/c1-12-10(13-2)14-8-11-9-6-4-3-5-7-9/h9-11H,3-8H2,1-2H3 |
InChI Key |
OROSZZDRGFQCDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


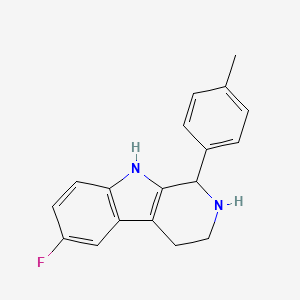
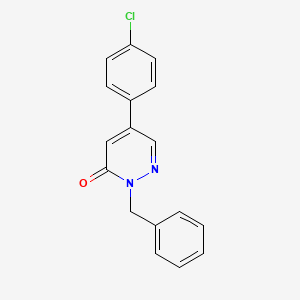
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
![(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B14227766.png)
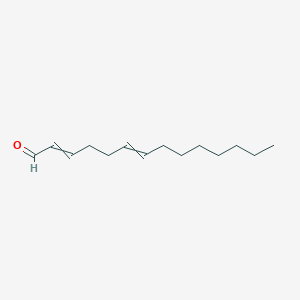
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
![2-[2-(1,3-Benzodioxol-5-yl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227784.png)
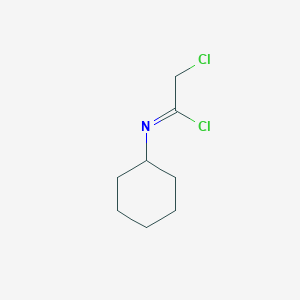
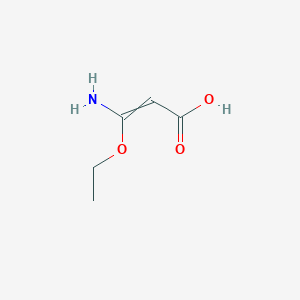
![Propanenitrile, 2-methyl-3,3-dipropoxy-2-[(trimethylsilyl)oxy]-, (2R)-](/img/structure/B14227803.png)
![{1-(tert-Butylsulfanyl)-3-[2-(tert-butylsulfanyl)ethyl]tetradecane-3-sulfonyl}benzene](/img/structure/B14227806.png)
![(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B14227811.png)
